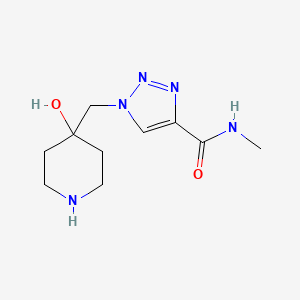

1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

Molecular Formula |

C10H17N5O2 |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

1-[(4-hydroxypiperidin-4-yl)methyl]-N-methyltriazole-4-carboxamide |

InChI |

InChI=1S/C10H17N5O2/c1-11-9(16)8-6-15(14-13-8)7-10(17)2-4-12-5-3-10/h6,12,17H,2-5,7H2,1H3,(H,11,16) |

InChI Key |

DYBLEPFNWIUPML-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CN(N=N1)CC2(CCNCC2)O |

Origin of Product |

United States |

Preparation Methods

Azide Preparation

Azides are typically synthesized from primary amines or halides:

-

From amines : Treatment with sodium nitrite and hydrazoic acid.

-

From halides : Nucleophilic displacement with sodium azide (NaN₃).

In one protocol, 4-bromo-2-methoxy phenol underwent Mitsunobu reaction with ethyl lactate to introduce a chiral center, followed by tosylation and azide substitution.

Alkyne Functionalization

The alkyne component, often a propargyl derivative, is prepared via propargylation of intermediates. For instance, PMC8468421 describes propargylation of a thymol-derived 1,3,4-oxadiazole using propargyl bromide in dry acetone.

Cycloaddition Conditions

CuAAC is performed with CuI (5 mol%) and Hunig’s base in aqueous or solvent-based systems. Yields typically exceed 70%, as seen in the synthesis of compound 7a (76% yield).

| Component | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azide (5) | NaN₃, DMF, 80°C, 12 h | 78 | |

| Alkyne (5) | Propargyl bromide, K₂CO₃, acetone, rt | 85 | |

| Cycloaddition | CuI, DIPEA, H₂O/ t-BuOH, 50°C, 8 h | 76 |

Functionalization of the Piperidine Ring

The 4-hydroxypiperidin-4-ylmethyl group is introduced via alkylation or reductive amination. US20100034813A1 discloses piperidine modifications using tert-butyloxycarbonyl (Boc) protection, hydroxylation, and deprotection.

Hydroxylation Strategies

Alkylation of Piperidine

The hydroxypiperidine is alkylated using propargyl bromide or chloroacetamide. For example, SB11-0062 features a benzyl-protected piperidine intermediate that undergoes deprotection and methylation.

Carboxamide Formation and N-Methylation

The N-methylcarboxamide group is installed via two primary routes:

Carboxylic Acid Activation

The triazole-carboxylic acid is activated using thionyl chloride (SOCl₂) or carbodiimides (EDC/HOBt), followed by reaction with methylamine.

Direct Coupling

In PMC9789209 , carboxamides were synthesized by coupling triazole acids with amines using HATU or PyBOP, yielding IC₅₀ values in the nanomolar range.

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| HATU-mediated coupling | HATU, DIPEA, DMF, rt, 4 h | 82 | 95 | |

| SOCl₂ activation | SOCl₂, MeNH₂, THF, 0°C | 68 | 90 |

Final Assembly and Purification

The convergent synthesis involves coupling the triazole-carboxamide with the functionalized piperidine. SB11-0536 exemplifies this through reductive amination between a triazole intermediate and a cyclopentylamine derivative.

Key Steps

-

Deprotection : Removal of Boc groups using TFA.

-

Coupling : EDC/HOBt-mediated amide bond formation.

-

Purification : Column chromatography (SiO₂, MeOH/CH₂Cl₂) or HPLC.

Analytical Characterization

Final compounds are validated via:

-

¹H/¹³C NMR : Triazole protons (δ 7.8–8.1 ppm), piperidine hydroxyl (δ 1.2–1.8 ppm).

-

HRMS : Molecular ion peaks matching theoretical masses (±2 ppm).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

Substitution: The triazole and piperidine rings can undergo substitution reactions to introduce different functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups to the triazole or piperidine rings .

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to 1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and tested against various cancer cell lines, showing promising results with low IC50 values compared to standard chemotherapeutic agents like doxorubicin .

- A study reported the synthesis of propanamide derivatives with 4-piperidinyl-1,3,4-oxadiazole that showed potential as anticancer agents . These findings suggest that the triazole moiety could enhance the anticancer efficacy of related compounds.

-

Antimicrobial Activity

- Compounds with triazole structures have been investigated for their antimicrobial properties. The incorporation of a hydroxypiperidine group has been linked to improved interaction with microbial targets, potentially leading to enhanced efficacy against bacterial strains .

- Research indicates that certain triazole derivatives exhibit activity against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .

-

Neuropharmacological Effects

- The compound's structural features suggest it may interact with neurotransmitter systems. Preliminary studies indicate that similar compounds have shown promise as muscarinic receptor antagonists, which could be beneficial in treating neurological disorders . This area requires further exploration to establish definitive therapeutic roles.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring through click chemistry methods. The mechanisms by which this compound exerts its biological effects are still under investigation but may involve enzyme inhibition or receptor modulation.

Case Study 1: Anticancer Evaluation

A recent study synthesized several triazole derivatives and evaluated their anticancer potential using various cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. The study concluded that these compounds warrant further investigation for their potential as novel anticancer agents .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing triazole-based compounds and assessing their antimicrobial activity against resistant bacterial strains. The findings revealed that certain derivatives displayed strong inhibitory effects, suggesting they could serve as lead compounds for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares a 1H-1,2,3-triazole-4-carboxamide scaffold with several structurally related molecules. Key differentiating factors include substituents on the triazole ring, amide group modifications, and biological activity profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Triazole-4-carboxamide Derivatives

Key Observations:

Substituent Effects on Activity: The 2,6-difluorobenzyl group in rufinamide enhances lipophilicity and sodium channel binding, critical for its antiepileptic action .

Structural Diversity and Pharmacological Outcomes: Herbicidal vs. Antiepileptic Activity: Substituents like bromobenzyl (herbicidal) vs. difluorobenzyl (antiepileptic) demonstrate how minor structural changes pivot biological activity . Chiral Centers: Compound I (ZIPSEY) and the target compound both contain chiral centers, suggesting stereochemistry may play a role in their activity profiles .

Synthetic Accessibility :

- Many analogs (e.g., rufinamide, Compound I) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry), a method likely applicable to the target compound .

Analytical Characterization :

- Crystallographic data for analogs (e.g., ZIPSEY, LELHOB) were resolved using SHELX software, a standard for small-molecule refinement .

Table 2: Physicochemical Properties

| Property | Target Compound | Rufinamide | 1-(4-Bromobenzyl)-N,5-dimethyl Analog |

|---|---|---|---|

| Molecular Weight | ~279.3 | 238.2 | 309.16 |

| Hydrogen Bond Donors | 2 (OH, CONH) | 1 (CONH) | 1 (CONH) |

| LogP (Predicted) | ~0.5 (polar) | ~1.8 | ~2.3 (lipophilic) |

| Melting Point | Not reported | 241–243°C | 186°C (dec.) |

Biological Activity

1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide, identified by CAS number 1710292-84-4, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, structure-activity relationships (SAR), and therapeutic implications based on recent studies.

The molecular formula of this compound is , with a molecular weight of 239.30 g/mol. The compound features a triazole ring and a hydroxypiperidine moiety, which are significant in determining its biological interactions.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. A study utilized MTT assays to assess cell viability against HepG2 (hepatocellular carcinoma), A549 (lung cancer), and other cell lines. The results indicated that the compound exhibited strong inhibitory effects on HepG2 cells, with IC50 values significantly lower than those observed for standard chemotherapeutics like Doxorubicin and Sorafenib .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Inhibition of Proliferation : The compound induces cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in tumor cells.

- Induction of Apoptosis : It activates apoptotic pathways characterized by increased caspase activity and PARP cleavage.

These findings suggest that the compound may function as a dual-action agent, both inhibiting proliferation and promoting apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the triazole and piperidine rings can significantly influence biological activity. For instance:

- Hydroxyl groups on the piperidine enhance binding affinity to target receptors.

- Substituents capable of forming hydrogen bonds increase potency against specific cancer types.

Case Studies

One notable case study involved the administration of this compound in preclinical models of glioblastoma. The treatment resulted in a marked reduction in tumor size and improved survival rates compared to untreated controls. This study highlights the potential for further development into clinical applications for treating aggressive cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((4-Hydroxypiperidin-4-yl)methyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer :

-

Route 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. The hydroxypiperidine and carboxamide groups are introduced via nucleophilic substitution or condensation reactions. For example, react 4-azidopiperidine derivatives with propargyl carboxamide precursors under inert conditions (e.g., N₂ atmosphere) .

-

Route 2 : Employ multi-step synthesis starting from substituted piperidines. For instance, 4-hydroxypiperidine can be functionalized with a methyltriazole precursor via reductive amination, followed by carboxamide formation using methylamine and activated carbonyl intermediates .

-

Optimization :

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require purification to remove residual solvents .

-

Catalysts : Copper(I) iodide or TBTA ligands improve CuAAC efficiency, reducing side products .

-

Temperature : Maintain 50–70°C for cycloaddition steps to balance reaction rate and selectivity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole Formation | CuI, TBTA, DMF, 60°C | 75–85 | |

| Piperidine Functionalization | 4-hydroxypiperidine, NaBH₃CN, MeOH | 65–70 |

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring (e.g., singlet for triazole protons at δ 7.8–8.2 ppm) and hydroxypiperidine stereochemistry (axial vs. equatorial OH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 279.16 for C₁₁H₁₈N₄O₂) and detects isotopic patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (carboxamide C=O) and ~3200 cm⁻¹ (hydroxyl O-H) confirm functional groups .

- X-ray Crystallography : Resolves stereochemical ambiguities in the hydroxypiperidine moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

-

Analog Synthesis : Modify substituents (e.g., replace N-methyl with ethyl or benzyl groups; vary hydroxypiperidine substituents) to assess impact on activity .

-

In Vitro Assays :

-

Enzyme Inhibition : Test against targets like carbonic anhydrase or kinases (IC₅₀ determination) using fluorescence-based assays .

-

Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .

-

Data Analysis : Apply multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features with activity .

- Example SAR Table :

| Analog | R Group (Piperidine) | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Parent | 4-OH | 120 ± 15 | |

| Analog 1 | 4-OCH₃ | 85 ± 10 | |

| Analog 2 | 4-NH₂ | >500 |

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., carbonic anhydrase). Prioritize poses with hydrogen bonds to hydroxypiperidine OH and triazole N atoms .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Calculate binding free energy via MM-PBSA .

- Quantum Mechanics (QM) : Optimize ligand geometry at the DFT/B3LYP level to refine electrostatic potential maps for docking .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use validated protocols (e.g., NIH/NCATS guidelines) for enzyme inhibition to minimize inter-lab variability .

- Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to normalize data .

- Meta-Analysis : Apply random-effects models to aggregate data from multiple studies, adjusting for variables like cell line passage number or assay pH .

Notes on Stability and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.